(R)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate
Overview
Description
®-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, a hydroxypropan-2-yl group, and a carbamate group. The presence of these functional groups contributes to its reactivity and potential utility in different scientific domains.
Mechanism of Action
Target of Action
It is known that carbamates, a class of compounds to which boc-d-tyr(bzl)-ol belongs, are often used as protecting groups for amines . They play a crucial role in the synthesis of peptides , suggesting that their targets could be amino acids or proteins.
Mode of Action
The mode of action of BOC-D-TYR(BZL)-OL involves its interaction with its targets, likely amino acids or proteins, in a way that protects these targets during the synthesis of peptides . This protection is achieved through the formation of carbamates, which can be installed and removed under relatively mild conditions .
Biochemical Pathways
Given its role as a protecting group in peptide synthesis , it can be inferred that it plays a part in the biochemical pathways involved in protein synthesis and modification.
Pharmacokinetics
As a compound used in peptide synthesis , its bioavailability would likely depend on the specific conditions of the synthesis process, such as the pH, temperature, and presence of other reactants.
Result of Action
The molecular and cellular effects of BOC-D-TYR(BZL)-OL’s action would be the successful synthesis of peptides with the desired amino acid sequence
Action Environment
The action, efficacy, and stability of BOC-D-TYR(BZL)-OL are likely influenced by various environmental factors. These could include the conditions under which peptide synthesis is carried out, such as the temperature, pH, and concentration of reactants . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of a suitable benzyl alcohol derivative with a halogenated compound to form the benzyloxy group.
Introduction of the hydroxypropan-2-yl group: This step involves the reaction of the benzyloxy intermediate with a suitable epoxide or halohydrin under basic conditions to introduce the hydroxypropan-2-yl group.
Formation of the carbamate group: This step involves the reaction of the intermediate with a suitable isocyanate or carbamoyl chloride to form the carbamate group.
Industrial Production Methods
Industrial production of ®-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropan-2-yl group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The benzyloxy group can be reduced to form a benzyl alcohol derivative.
Substitution: The carbamate group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and alcohols, and the reactions are typically carried out under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various carbamate derivatives.
Scientific Research Applications
®-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl (1-(4-methoxyphenyl)-3-hydroxypropan-2-yl)carbamate: Similar structure but with a methoxy group instead of a benzyloxy group.
®-tert-Butyl (1-(4-hydroxyphenyl)-3-hydroxypropan-2-yl)carbamate: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness
®-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with other molecules. This structural feature may contribute to its distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,18,23H,13-15H2,1-3H3,(H,22,24)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMAWYQEBPYJJU-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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